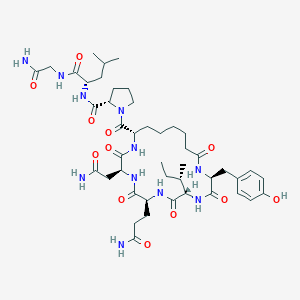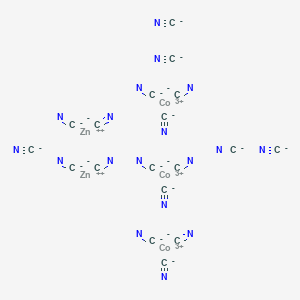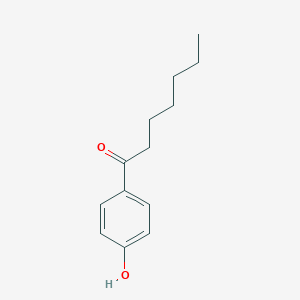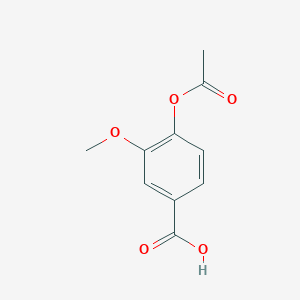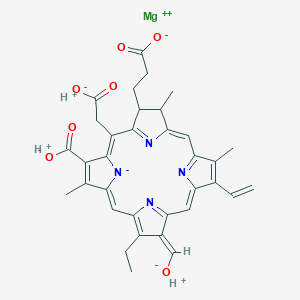
Chlorophyllin b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorophyllin b is a water-soluble derivative of chlorophyll, which is a green pigment found in plants. Chlorophyllin b has been widely used in scientific research due to its various biochemical and physiological effects.
作用機序
The mechanism of action of chlorophyllin b is not fully understood, but it is believed to work by binding to carcinogens and other harmful compounds in the body, preventing them from causing damage to cells. It also has antioxidant properties, which help to neutralize free radicals and reduce oxidative stress.
生化学的および生理学的効果
Chlorophyllin b has been shown to have various biochemical and physiological effects, including reducing inflammation, improving immune function, and promoting wound healing. It has also been shown to have a protective effect on the liver and kidneys, reducing the risk of liver and kidney damage.
実験室実験の利点と制限
One of the main advantages of using chlorophyllin b in lab experiments is its low toxicity and high solubility, which makes it easy to administer and measure. However, one limitation is that it can be difficult to obtain high purity samples, which can affect the accuracy of results.
将来の方向性
There are many potential future directions for research on chlorophyllin b. One area of interest is its potential use as a natural food preservative, due to its antimicrobial properties. Another area of interest is its potential use in the treatment of various diseases, such as cancer and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of chlorophyllin b.
In conclusion, chlorophyllin b is a water-soluble derivative of chlorophyll that has been widely used in scientific research for its various biochemical and physiological effects. It has potential applications in the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and potential uses.
合成法
Chlorophyllin b can be synthesized through various methods such as alkaline hydrolysis, acid hydrolysis, and enzymatic hydrolysis. The most commonly used method is alkaline hydrolysis, which involves the use of sodium hydroxide and ethanol to extract chlorophyllin b from plant sources.
科学的研究の応用
Chlorophyllin b has been widely used in scientific research for its antioxidant, antimutagenic, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce the risk of DNA damage. Chlorophyllin b has also been used as a dietary supplement to improve overall health and prevent various diseases.
特性
CAS番号 |
13962-39-5 |
|---|---|
製品名 |
Chlorophyllin b |
分子式 |
C34H32MgN4O7 |
分子量 |
632.9 g/mol |
IUPAC名 |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
InChIキー |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
異性体SMILES |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
正規SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
同義語 |
CHLOROPHYLLINB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



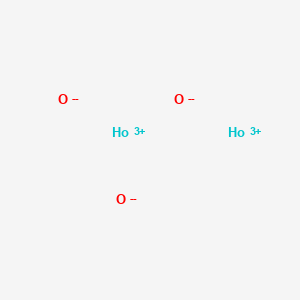
![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
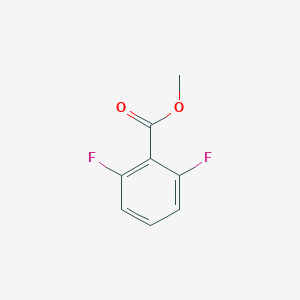
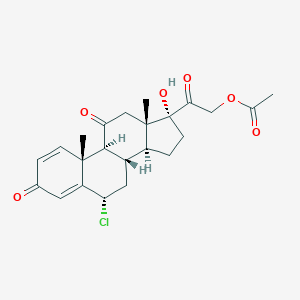
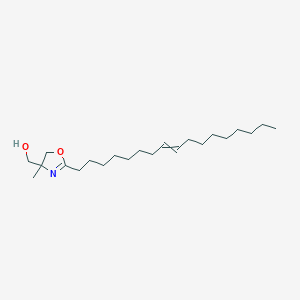
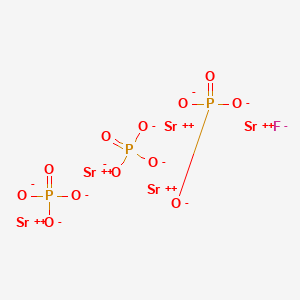
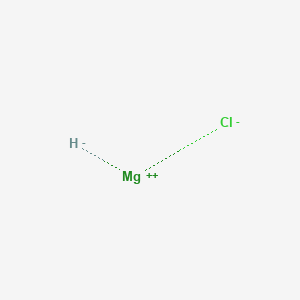
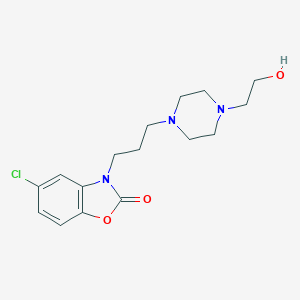
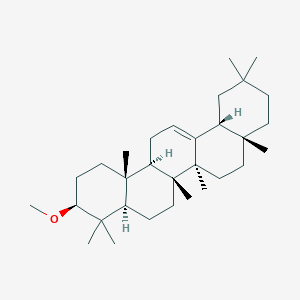
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
